molecular formula C12H19Cl3N2O2 B1439165 3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride CAS No. 1185295-35-5

3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride

Cat. No.: B1439165
CAS No.: 1185295-35-5
M. Wt: 329.6 g/mol
InChI Key: JXVOVEOFVOPBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride is a chemical intermediate of interest in research and development, particularly for the synthesis of more complex bioactive molecules. Its structure combines a substituted aniline ring with a morpholinoethoxy side chain, a motif found in compounds investigated for various biological activities . The morpholine ring is a common feature in pharmaceuticals and agrochemicals due to its influence on solubility and biological activity . As a substituted phenylamine derivative, this compound serves as a versatile building block for constructing molecules that may interact with specific biological targets, similar to other aniline-based compounds used in developing crop protection agents and pharmaceutical ingredients . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-chloro-4-(2-morpholin-4-ylethoxy)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2.2ClH/c13-11-9-10(14)1-2-12(11)17-8-5-15-3-6-16-7-4-15;;/h1-2,9H,3-8,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVOVEOFVOPBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=C(C=C(C=C2)N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reagents

Compound/Material Role Typical Amounts/Conditions
3-Chloro-4-aminophenol Aromatic amine substrate Base for etherification
2-(4-Morpholinyl)ethyl halide Alkylating agent Provides morpholinyl-ethoxy side chain
Potassium carbonate or hydroxide Base catalyst Facilitates nucleophilic substitution
Dimethylformamide (DMF) Solvent Polar aprotic solvent for reaction
Hydrochloric acid (HCl) Salt formation Converts free base to dihydrochloride salt
Extraction solvents (ethyl acetate, water) Purification For washing and separation

Synthetic Procedure

  • Etherification Reaction:

    • Dissolve 3-chloro-4-aminophenol in DMF.
    • Add potassium carbonate or potassium hydroxide as a base.
    • Slowly add 2-(4-morpholinyl)ethyl halide (e.g., bromide or chloride).
    • Heat the mixture to approximately 80–90 °C and stir for 3–4 hours to promote nucleophilic substitution forming the 3-chloro-4-[2-(4-morpholinyl)ethoxy]aniline intermediate.
    • Monitor reaction progress by Thin Layer Chromatography (TLC).
  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.
    • Add water to precipitate the product or extract with ethyl acetate.
    • Wash organic layer with brine and dry over anhydrous magnesium sulfate.
    • Concentrate under reduced pressure.
    • Purify the residue by column chromatography using a mixture of methylene chloride and methanol (typical ratio 9:1 or 19:1) as eluent.
  • Salt Formation:

    • Dissolve the purified free base in an appropriate solvent (e.g., isopropanol).
    • Add concentrated hydrochloric acid to form the dihydrochloride salt.
    • Stir and heat gently if necessary to complete salt formation.
    • Isolate the dihydrochloride salt by filtration or precipitation.
    • Wash with cold solvent and dry under vacuum.

Example Data from Literature

Step Conditions Yield (%) Notes
Etherification DMF, K2CO3, 90 °C, 3 h ~70% Reaction monitored by TLC
Purification Column chromatography (DCM/MeOH) - Eluent ratio 9:1 or 19:1
Salt formation HCl in isopropanol, reflux 6 h Quantitative Formation of dihydrochloride salt

Research Findings and Analysis

  • The reaction efficiency depends heavily on the base used; potassium carbonate and potassium hydroxide are preferred for their strong basicity and ability to deprotonate phenol groups effectively.
  • DMF serves as an excellent solvent due to its polarity and ability to dissolve both organic and inorganic reagents, facilitating nucleophilic substitution.
  • The reaction temperature around 80–90 °C balances reaction rate and minimizes side reactions.
  • Purification by column chromatography is critical to remove unreacted starting materials and side products, ensuring high purity of the intermediate and final product.
  • Salt formation with hydrochloric acid improves compound stability and solubility, which is important for handling and pharmaceutical applications.

Comparative Table of Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Base K2CO3 or KOH Influences reaction rate and yield
Solvent DMF Solubility and reaction medium
Temperature 80–90 °C Reaction kinetics and side product formation
Reaction Time 3–4 hours Completeness of substitution
Purification Method Column chromatography Purity and yield of isolated compound
Salt Formation HCl in isopropanol, reflux 6 h Stability and isolation of final dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Structure-Activity Relationship

The synthesis of 3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride typically involves the modification of existing chemical scaffolds to enhance their biological activity. Research has demonstrated that substituents on the phenyl ring significantly influence the compound's pharmacological properties. For instance, modifications at the para position of the aromatic ring have been shown to alter the compound's selectivity and potency against various protozoan parasites, as highlighted in a study assessing its efficacy against Trypanosoma and Leishmania species .

Antiparasitic Activity

The compound has been evaluated for its antiparasitic properties. In vitro studies have shown that 3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride exhibits significant activity against several protozoan parasites. The following table summarizes its inhibitory concentrations (IC50) against different pathogens:

CompoundT. b. rhodesienseT. cruziL. donovaniP. falciparumSelectivity Index
3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride81 µg/mL4.8 µg/mL7.4 µg/mL5.6 µg/mL12

The selectivity index (SI) is calculated as the ratio of IC50 for mammalian cells to IC50 for the respective protozoan organism, indicating a favorable profile for further development .

Anticancer Properties

In addition to its antiparasitic effects, this compound has been identified as a potential anticancer agent. It acts as a protein tyrosine kinase inhibitor, particularly targeting the epidermal growth factor receptor (EGF-R) and ErbB-2 kinase, which are crucial in cell proliferation and survival pathways associated with various cancers . The following table illustrates its effectiveness against different cancer cell lines:

Cell LineIC50 (µM)
PC-3 (Prostate Cancer)15
MCF-7 (Breast Cancer)12
A549 (Lung Cancer)10

These results suggest that 3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride could be developed into a therapeutic agent for treating proliferative diseases such as non-small cell lung cancer and other solid tumors .

Case Studies

  • Antiparasitic Efficacy : A study published in Medicinal Chemistry evaluated a series of compounds similar to 3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride against T. cruzi and found that modifications at specific positions on the phenyl ring enhanced activity while maintaining low toxicity to mammalian cells .
  • Cancer Treatment : In preclinical trials, this compound demonstrated potent inhibition of EGF-R signaling pathways in breast cancer models, leading to reduced tumor growth in vivo . The dual inhibition of EGF-R and VEGF receptors presents a novel approach for targeting tumor angiogenesis and proliferation.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Morpholine-Containing Compounds

LY294002 (2-(4-Morpholinyl)-8-phenyl-1(4H)-benzopyran-4-one hydrochloride)
  • Structure : Benzopyran core with a morpholine substituent.
  • Key Differences : Lacks the chloro-substituted phenylamine group but shares the morpholine moiety.
  • Pharmacology : Potent PI3K inhibitor; the morpholine ring contributes to ATP-binding pocket interactions .
  • Significance : Highlights the role of morpholine in enhancing target affinity, though scaffold differences dictate specificity.
Levocetirizine Dihydrochloride
  • Structure : Piperazine-linked morpholine analog with a chloro-substituted diphenylmethyl group.
  • Key Differences : Chlorine is part of a diphenylmethyl group rather than a direct benzene substituent.
  • Pharmacology : Antihistamine; the dihydrochloride salt improves solubility and oral absorption .
  • Comparison : Demonstrates how salt forms and substitution patterns influence pharmacokinetics.

Chloro-Substituted Aromatic Amines

3-Chloro-N-phenyl-phthalimide
  • Structure : Phthalimide core with a chloro and phenyl substituent.
  • Key Differences: Lacks the morpholinoethoxy group; chloro is part of a fused ring system.
  • Application : Used in polymer synthesis, emphasizing chloro's role in stabilizing intermediates .
  • Contrast : The absence of a morpholine derivative limits biological activity compared to the target compound.
4-(3-Chloro-4-(pyridin-2-yl-methoxy)phenylamino)quinoline Derivatives
  • Structure: Quinoline core with chloro, pyridinylmethoxy, and tetrahydrofuran-oxy groups.
  • Key Differences: Quinoline scaffold vs. phenylamine; chloro is adjacent to a methoxy-pyridine group.
  • Pharmacology : Anticancer candidates; chloro and ether-linked groups enhance metabolic stability .

Dihydrochloride Salts

3,3-Dimethylindolin-4-amine Dihydrochloride
  • Structure : Indoline core with dimethyl and amine groups.
  • Key Differences : Indoline vs. phenylamine; dihydrochloride salt improves crystallinity.
  • Significance : Illustrates the utility of dihydrochloride salts in optimizing solid-state properties .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Pharmacological Role References
3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride Phenylamine ~295.2 Cl, morpholinoethoxy, dihydrochloride Kinase/receptor modulation (inferred) N/A
LY294002 Benzopyran 307.35 Morpholine, phenyl PI3K inhibitor
Levocetirizine Dihydrochloride Piperazine 461.81 Diphenylmethyl-Cl, dihydrochloride Antihistamine
3-Chloro-N-phenyl-phthalimide Phthalimide 257.68 Cl, phenyl Polymer intermediate
4-(3-Chloro-4-(pyridin-2-yl-methoxy)phenylamino)quinoline Quinoline 591 (M+1) Cl, pyridinylmethoxy, tetrahydrofuran Anticancer (inferred)
3,3-Dimethylindolin-4-amine dihydrochloride Indoline 235.15 Dimethyl, dihydrochloride Research chemical

Research Findings and Critical Analysis

  • Morpholine’s Role : Morpholine derivatives enhance solubility and target engagement (e.g., LY294002’s PI3K inhibition ), but scaffold differences (benzopyran vs. phenylamine) limit direct comparisons.
  • Chloro Substituents: Chloro groups improve metabolic stability and binding affinity, as seen in quinoline derivatives and 3-chloro-N-phenyl-phthalimide .
  • Salt Forms : Dihydrochloride salts, as in levocetirizine, optimize bioavailability, suggesting similar benefits for the target compound .
  • Contradictions : While morpholine and chloro are common in drug design, their positional arrangement (e.g., ethoxy-linked vs. direct attachment) significantly alters biological activity.

Biological Activity

3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride is a compound with significant potential in pharmaceutical applications. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₂H₁₉Cl₂N₂O₂
  • CAS Number : 1185295-35-5
  • Molecular Weight : 292.72 g/mol

The compound exhibits its biological effects through various mechanisms:

  • Inhibition of Enzymes : It has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. For instance, it inhibits CYP2C9 by up to 71% at a concentration of 10 µM, indicating potential interactions with other drugs metabolized by this pathway .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, particularly against Gram-positive bacteria and mycobacterial strains. The compound's structural features contribute to its lipophilicity, enhancing its ability to penetrate cellular membranes .

Structure-Activity Relationships (SAR)

The biological activity of 3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride can be influenced by modifications to its structure:

  • Chlorine Substitution : The presence of chlorine atoms on the phenyl ring enhances the lipophilicity and overall biological activity.
  • Morpholine Group : The morpholine moiety is critical for maintaining the compound's interaction with biological targets, potentially increasing selectivity and efficacy .

Biological Activity Data

Biological Activity Remarks
Enzyme InhibitionCYP2C9 inhibition (71% at 10 µM)
Antimicrobial EfficacyActive against Staphylococcus aureus and Mycobacterium tuberculosis
CytotoxicityLow cytotoxicity observed in primary mammalian cell lines

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    A study evaluated various derivatives, including those related to 3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride, revealing significant activity against resistant strains such as vancomycin-resistant Enterococcus faecalis and Mycobacterium smegmatis. The most active derivatives showed minimum inhibitory concentrations (MIC) as low as 0.22 µg/mL .
  • Cytotoxicity Assessment :
    In vitro tests indicated that the compound exhibits minimal cytotoxic effects on primary porcine monocyte-derived macrophages, suggesting a favorable therapeutic index .
  • Pharmacokinetic Studies :
    ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling showed that while the compound is metabolically unstable in human liver microsomes, it retains significant stability in the absence of NADPH, which is crucial for understanding its pharmacokinetic behavior .

Q & A

Q. What are the recommended methods for synthesizing 3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride, and how can reaction efficiency be optimized?

Answer: Synthesis typically involves coupling a morpholine-containing ethoxy group to a chlorinated phenylamine scaffold. A validated approach includes using coupling agents like DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to facilitate amide or ether bond formation under mild conditions (e.g., methanol solvent, room temperature) . Optimization can be achieved by:

  • Monitoring reaction progress via HPLC to identify intermediates and byproducts.
  • Adjusting stoichiometric ratios of reagents (e.g., 1.1:1 molar ratio of amine to coupling agent) to minimize unreacted starting materials.
  • Employing column chromatography or recrystallization for purification, guided by TLC or NMR analysis.

Q. How should researchers characterize the structural identity of this compound to ensure batch consistency?

Answer: A multi-technique approach is critical:

  • NMR Spectroscopy : Confirm the presence of morpholine (δ 2.4–3.8 ppm for N-CH₂ and O-CH₂ protons) and the aryl-chloro moiety (δ 7.2–7.5 ppm aromatic protons).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ or [M-2Cl]⁺) and isotopic patterns consistent with chlorine and morpholine groups.
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as seen in related dihydrochloride salts like levocetirizine .
  • Elemental Analysis : Verify Cl⁻ content (theoretical ~15-20% for dihydrochloride salts).

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different experimental models (e.g., in vitro vs. in vivo)?

Answer: Contradictory results often arise from differences in solubility, metabolism, or target specificity. Mitigation strategies include:

  • Solubility Profiling : Use DMSO/PBS mixtures or surfactants (e.g., Tween-80) to ensure consistent compound dissolution across assays .
  • Metabolite Identification : Perform LC-MS/MS on plasma/tissue samples to detect active metabolites that may explain in vivo efficacy .
  • Target Engagement Studies : Use techniques like thermal shift assays or SPR to confirm direct binding to intended targets (e.g., kinases or GPCRs).

Q. What advanced analytical methods are recommended for identifying and quantifying trace impurities in this compound?

Answer: Impurity profiling requires high-sensitivity techniques:

  • HPLC-UV/ELSD : Use C18 columns with gradient elution (e.g., 0.1% TFA in water/acetonitrile) to separate structurally related impurities, such as ethyl ester derivatives or dechlorinated byproducts .
  • LC-HRMS : Identify unknown impurities via exact mass matching and fragmentation patterns (e.g., m/z shifts indicating loss of HCl or morpholine groups).
  • NMR Spiking : Add reference standards (e.g., cetirizine-related impurities) to confirm impurity structures .

Q. How should researchers design stability studies to evaluate degradation pathways under varying storage conditions?

Answer: Follow ICH guidelines for forced degradation studies:

  • Thermal Stress : Incubate at 40–60°C for 4 weeks to assess thermal decomposition.
  • Hydrolytic Conditions : Expose to acidic (0.1N HCl), basic (0.1N NaOH), and neutral buffers at 25°C to identify hydrolysis-sensitive moieties (e.g., ethoxy linkages).
  • Photostability : Use ICH-compliant light chambers (UV/visible) to detect photooxidation products.
  • Data Analysis : Quantify degradation products via HPLC and correlate with kinetic models (e.g., Arrhenius plots) .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

Answer: Combine orthogonal methods:

  • RNA Sequencing : Identify differentially expressed genes in treated vs. untreated cells to map signaling pathways.
  • Chemical Proteomics : Use activity-based protein profiling (ABPP) with clickable probes to capture target proteins .
  • CRISPR Screening : Perform genome-wide knockouts to pinpoint genes essential for compound activity.
  • Molecular Dynamics Simulations : Model interactions between the compound and targets (e.g., morpholine group interactions with kinase ATP pockets) .

Q. How can researchers address low yields in large-scale synthesis while maintaining purity?

Answer: Scale-up challenges often relate to inefficient coupling or purification. Solutions include:

  • Flow Chemistry : Improve mixing and heat transfer for morpholine-ethoxy coupling steps.
  • Design of Experiments (DoE) : Optimize parameters (temperature, solvent polarity) using response surface methodology.
  • Continuous Crystallization : Control crystal size/distribution to enhance purity and reduce solvent use .

Q. What in silico tools are recommended for predicting the compound’s pharmacokinetic (PK) and toxicity profiles?

Answer: Leverage computational platforms:

  • ADMET Predictors : Use SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 inhibition.
  • Molecular Docking : Simulate binding to hERG channels (cardiotoxicity risk) or plasma proteins (e.g., albumin) .
  • QSAR Models : Train algorithms on structural analogs (e.g., cetirizine derivatives) to predict clearance rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.